Trimethylphosphine

Descripción

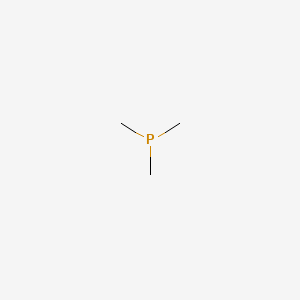

Structure

3D Structure

Propiedades

IUPAC Name |

trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P/c1-4(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWDBCBWQNCYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208120 | |

| Record name | Trimethyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Trimethylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-09-2 | |

| Record name | Trimethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL6SQK9H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of Trimethylphosphine

Introduction

This compound, commonly abbreviated as PMe₃, is an organophosphorus compound with the formula P(CH₃)₃.[1] It is a colorless, pyrophoric liquid with a distinct, unpleasant odor characteristic of alkylphosphines.[1][2] Structurally, PMe₃ is a pyramidal molecule with approximate C₃ᵥ symmetry.[1][3] In the realms of coordination chemistry and homogeneous catalysis, this compound is a fundamentally important ligand. Its significance stems from its distinct electronic and steric properties, which can be finely tuned to influence the reactivity and stability of metal complexes.[4][5][6] This guide provides a detailed examination of the core electronic properties of this compound, offering quantitative data, experimental methodologies, and logical frameworks to understand its behavior.

Core Electronic Properties

The electronic nature of this compound is primarily defined by the lone pair of electrons on the phosphorus atom. The inductive effect of the three methyl groups makes PMe₃ a strong electron-donating ligand, significantly influencing the electronic environment of the metal center to which it coordinates.

Donor Strength and Basicity

This compound is classified as a strong σ-donor ligand.[7] The methyl groups, being electron-releasing, increase the electron density on the phosphorus atom, enhancing the availability and nucleophilicity of its lone pair. This strong donor capability is quantified by several key parameters.

-

pKa : The basicity of PMe₃ is measured by the pKa of its conjugate acid, the trimethylphosphonium ion ([HPMe₃]⁺). The pKa value is 8.65, indicating that this compound is a moderately strong base.[1][8][9]

-

Ionization Potential : Photoelectron spectroscopy (PES) provides a direct measure of the energy required to remove an electron from the phosphorus lone pair. The vertical ionization potential for this compound is 8.58 eV. This value is a direct reflection of the energy of the highest occupied molecular orbital (HOMO), which is predominantly the phosphorus lone pair.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the electron-donating or -withdrawing ability of phosphine (B1218219) ligands.[7] It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in nickel tricarbonyl phosphine complexes, [Ni(CO)₃(L)].[10][11]

For this compound, the TEP is 2064.1 cm⁻¹ .[11]

The principle behind the TEP is that stronger electron-donating phosphines increase the electron density on the metal center. This enhanced electron density is then donated into the π* antibonding orbitals of the carbonyl ligands (a process known as π-backbonding).[11][12] Increased backbonding weakens the carbon-oxygen triple bond, resulting in a lower C-O stretching frequency in the infrared spectrum.[7][12] Therefore, ligands with lower TEP values are stronger electron donors.

Structural and Bonding Characteristics

The electronic properties of PMe₃ are intrinsically linked to its molecular structure.

-

Bond Angles and Hybridization : The C–P–C bond angles are approximately 98.6°.[1] This deviation from the ideal tetrahedral angle (109.5°) suggests that the phosphorus atom uses predominantly its 3p orbitals for bonding, with little sp³ hybridization.[1] Consequently, the lone pair on the phosphorus atom possesses a high degree of s-character.[1]

-

Dipole Moment : this compound is a polar molecule with a dipole moment of 1.19 Debye.[1] This polarity arises from the difference in electronegativity between phosphorus and carbon and the pyramidal geometry of the molecule.

Data Presentation: Summary of Properties

The key steric and electronic parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Description | Reference(s) |

| Tolman Electronic Parameter (TEP) | 2064.1 cm⁻¹ | A measure of ligand donor strength via IR spectroscopy of the Ni(CO)₃(PMe₃) complex. Lower values indicate stronger donation. | [11] |

| pKa of Conjugate Acid ([HPMe₃]⁺) | 8.65 | A measure of the phosphine's basicity. | [1][8][9] |

| Vertical Ionization Potential | 8.58 eV | The energy required to remove an electron from the phosphorus lone pair, determined by photoelectron spectroscopy. | |

| Dipole Moment | 1.19 D | A measure of the molecule's overall polarity. | [1] |

| C-P-C Bond Angle | ~98.6° | The angle between the carbon-phosphorus-carbon bonds in the pyramidal structure. | [1] |

| Tolman Cone Angle (Θ) | 118° | A measure of the steric bulk of the ligand. It is a steric, not electronic, parameter but is crucial for ligand design. | [1][2][9] |

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Principle: The TEP is determined using infrared (IR) spectroscopy to measure the C-O stretching frequency of a standard metal carbonyl complex, Ni(CO)₃(PMe₃).[10]

Methodology:

-

Synthesis of the Complex: The complex Ni(CO)₃(PMe₃) is synthesized by the reaction of tetracarbonylnickel(0), Ni(CO)₄, with this compound. This is a ligand substitution reaction where one CO ligand is replaced by PMe₃. The reaction must be carried out under an inert atmosphere due to the toxicity and volatility of Ni(CO)₄.

-

Sample Preparation: The synthesized Ni(CO)₃(PMe₃) complex is dissolved in a suitable, IR-transparent solvent, such as dichloromethane (B109758) (CH₂Cl₂) or cyclohexane.

-

IR Spectroscopy: The infrared spectrum of the solution is recorded using an FTIR (Fourier-Transform Infrared) spectrometer.

-

Data Analysis: The spectrum is analyzed to identify the absorption bands in the metal-carbonyl stretching region (typically 1800-2200 cm⁻¹).[12] For a C₃ᵥ symmetric molecule like Ni(CO)₃(PMe₃), two IR-active bands are expected: a high-frequency, symmetric A₁ mode and a lower-frequency, degenerate E mode. The TEP is defined as the wavenumber (cm⁻¹) of the A₁ stretching vibration.[10]

Photoelectron Spectroscopy (PES) for Ionization Potential

Principle: PES is used to measure the binding energies of electrons in a molecule. When a molecule is irradiated with high-energy photons, electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated, corresponding to the molecule's ionization potentials.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber of a photoelectron spectrometer.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons. For valence shell electrons, a Helium(I) source (He I, 21.22 eV) is commonly used.[13] For core-level spectra, synchrotron radiation may be employed.[13]

-

Electron Energy Analysis: The ejected photoelectrons pass through an electrostatic energy analyzer, which separates them based on their kinetic energy.

-

Detection: The electrons are detected, and a spectrum of electron counts versus binding energy is generated.

-

Data Analysis: The first peak in the spectrum at the lowest binding energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For PMe₃, this is the lone pair on the phosphorus atom. The peak maximum gives the vertical ionization potential.

Visualizations: Logical and Experimental Frameworks

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Logical flow of electronic effects from PMe₃ to a metal center.

Caption: Experimental workflow for determining the Tolman Electronic Parameter.

Conclusion

This compound is a cornerstone ligand in organometallic chemistry, characterized by its strong electron-donating nature. This property, quantitatively described by its low Tolman Electronic Parameter, high basicity, and accessible ionization potential, is a direct result of the inductive effects of its three methyl groups and the unique bonding structure at the phosphorus center. A thorough understanding of these electronic characteristics is critical for researchers and professionals in catalyst design and drug development, as they dictate the stability, reactivity, and catalytic efficacy of the resulting metal complexes. The experimental protocols and logical frameworks provided herein serve as a robust guide for harnessing the powerful electronic effects of this compound in molecular design and synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. [PDF] Phosphorus Ligand Effects in Homogeneous Catalysis and Rational Catalyst Design | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lewis structure and polarity of trimethylphosphine_Chemicalbook [chemicalbook.com]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. web.iitd.ac.in [web.iitd.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Trimethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bond angles of trimethylphosphine (P(CH₃)₃), a crucial ligand in coordination chemistry and a valuable compound in organic synthesis. The document details the key structural parameters determined through experimental techniques and supported by computational methods, offering insights for professionals in research and development.

Core Molecular Structure and Geometry

This compound adopts a trigonal pyramidal geometry, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory for an AX₃E₁ molecule (three bonding pairs and one lone pair on the central phosphorus atom).[1] This arrangement results in C₃ᵥ symmetry.[2][3] The phosphorus atom's lone pair of electrons occupies a significant amount of space, leading to the compression of the C-P-C bond angles.[2] This pyramidal structure is a common feature among phosphines.[2]

Quantitative Structural Parameters

The precise bond lengths and angles of this compound in the gaseous phase have been determined primarily through gas-phase electron diffraction (GED) and microwave spectroscopy. These experimental findings are in good agreement with each other and are further supported by computational studies. A summary of the key quantitative data is presented in the table below.

| Parameter | Value (Electron Diffraction) | Value (Microwave Spectroscopy) |

| Bond Lengths | ||

| C-P Bond Length (rCP) | 1.8465 ± 0.003 Å[4][5] | - |

| C-H Bond Length (rCH) | 1.091 ± 0.006 Å[4][5] | - |

| Bond Angles | ||

| ∠C–P–C | 98.6 ± 0.3°[2][4][5] | - |

| ∠P–C–H | 110.7 ± 0.5°[4][5] | - |

Note: Microwave spectroscopy primarily provides rotational constants, which are then used to derive structural parameters, often in conjunction with data from other techniques like electron diffraction.

Experimental Protocols for Structural Determination

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques that probe the molecule in the gas phase, free from intermolecular interactions that are present in liquid or solid states.[3]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths, angles, and overall geometry of molecules in the vapor state.[3]

Methodology:

-

Sample Preparation and Introduction: A sample of high-purity this compound, a volatile and pyrophoric liquid, is carefully handled under an inert atmosphere. It is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter), creating a gaseous molecular beam.[3]

-

Electron Beam Generation and Interaction: A high-energy beam of electrons (e.g., 40-keV) is generated by an electron gun and directed to intersect the molecular beam at a right angle.[1][3] The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector, such as photographic plates or a CCD camera.[1] To enhance the weaker, high-angle scattering data, a rotating sector is often placed in front of the detector.[1]

-

Data Analysis and Structure Refinement:

-

The recorded diffraction intensities are converted into a function of the scattering angle.

-

The total scattering intensity is composed of atomic and molecular scattering components. The molecular scattering component, which contains the structural information, is isolated.[3]

-

A theoretical model of the molecular scattering is calculated based on an initial assumed geometry of this compound.

-

This theoretical model is then refined using a least-squares fitting process to achieve the best possible agreement with the experimental scattering data.[3] This refinement process yields the final, high-precision values for the bond lengths and angles.[3]

-

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase.[6] These transitions are highly sensitive to the molecule's moments of inertia, from which its geometry can be derived.[7]

Methodology:

-

Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide or a resonant cavity within the spectrometer.[6]

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range. Molecules with a permanent dipole moment, such as this compound, will absorb microwaves at frequencies corresponding to their rotational transitions.[6]

-

Detection of Absorption: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.[8]

-

Spectral Analysis and Structural Determination:

-

The frequencies of the absorption lines in the microwave spectrum are used to determine the rotational constants (A, B, and C) of the molecule.[7]

-

The rotational constants are related to the principal moments of inertia of the molecule, which in turn depend on its mass distribution and geometry (bond lengths and angles).[7]

-

For complex molecules, data from isotopically substituted species are often used to provide additional information and aid in the precise determination of the atomic coordinates.[7]

-

Logical Workflow for Structural Elucidation

The determination of the molecular geometry of this compound is a synergistic process that often combines experimental data with theoretical calculations to arrive at a highly accurate and reliable structural model. The following diagram illustrates this logical workflow.

Caption: Workflow for determining the molecular geometry of this compound.

This diagram illustrates how experimental data from Gas-Phase Electron Diffraction and Microwave Spectroscopy are processed to yield scattering data and rotational constants, respectively. These experimental results, in conjunction with an initial structural model often derived from computational chemistry, are fed into a refinement process to determine the final, precise molecular geometry.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. McGuire Research Group [mcguirelab.mit.edu]

- 8. physics.dcu.ie [physics.dcu.ie]

An In-depth Technical Guide to the Synthesis of Trimethylphosphine from Triphenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylphosphine (PMe₃) from triphenyl phosphite (B83602). This method offers a reliable route to a crucial ligand in coordination chemistry and a valuable reagent in organic synthesis. This document details the reaction, experimental protocols, and quantitative data to support laboratory preparation.

Core Reaction and Mechanism

The synthesis of this compound from triphenyl phosphite is primarily achieved through a Grignard reaction. In this process, triphenyl phosphite is treated with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium iodide. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the phosphorus atom, displacing the phenoxy groups. The use of a high-boiling ether solvent, such as di-n-butyl ether, is crucial as it allows for the separation of the highly volatile this compound product by distillation.[1][2]

The overall chemical equation for this reaction is:

P(OC₆H₅)₃ + 3 CH₃MgX → P(CH₃)₃ + 3 C₆H₅OMgX (where X = Cl, Br, or I)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from triphenyl phosphite.

| Parameter | Value | Reference |

| Yield | 80 - 95% | [1] |

| Boiling Point of PMe₃ | 38-39 °C | [2] |

| Solvent | Di-n-butyl ether | [1][2] |

| Grignard Reagent | CH₃MgCl, CH₃MgBr, or CH₃MgI | [1] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[1] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

-

Triphenyl phosphite (P(OC₆H₅)₃)

-

Magnesium (Mg) turnings

-

Methyl iodide (CH₃I) or Methyl chloride (CH₃Cl)

-

Di-n-butyl ether ((C₄H₉)₂O), anhydrous

-

An inert atmosphere (Nitrogen or Argon)

-

Standard glassware for Grignard reaction and distillation

Procedure:

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings suspended in anhydrous di-n-butyl ether under an inert atmosphere.

-

Dissolve methyl iodide (or condense methyl chloride) in anhydrous di-n-butyl ether.

-

Slowly add the methyl halide solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Gentle heating may be required to start the reaction.

-

Once the reaction has started, maintain a gentle reflux by controlling the addition rate of the methyl halide solution.

-

After the addition is complete, stir the mixture and gently heat for an additional two hours to ensure complete formation of the Grignard reagent.[1]

Step 2: Reaction with Triphenyl Phosphite

-

Prepare a solution of triphenyl phosphite in anhydrous di-n-butyl ether. For example, dissolve 236 g (0.76 mol) of triphenyl phosphite in 400 ml of di-n-butyl ether.[1]

-

Cool the prepared methylmagnesium halide solution in an ice bath.

-

Slowly add the triphenyl phosphite solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain a low temperature during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional three hours.[1]

Step 3: Isolation and Purification of this compound

-

Replace the dropping funnel and reflux condenser with a distillation apparatus. The receiving flask should be cooled to -78 °C using a dry ice/acetone bath to collect the volatile this compound.[1]

-

Slowly heat the reaction mixture with stirring. A mixture of di-n-butyl ether and this compound will begin to distill.

-

Continue the distillation until the temperature of the distillate reaches the boiling point of pure di-n-butyl ether, indicating that all the this compound has been collected.

-

The collected distillate is a mixture of this compound and di-n-butyl ether. For higher purity, a fractional distillation of the collected liquid is required. Due to the pyrophoric nature of this compound, all distillation and handling must be performed under an inert atmosphere.

Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Trimethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of trimethylphosphine (P(CH₃)₃), a fundamental organophosphorus compound. This document details its characteristic chemical shift, coupling constants, and the experimental protocols necessary for accurate measurement. It is intended to serve as a valuable resource for professionals in research and development who utilize phosphine (B1218219) chemistry and NMR analytical techniques.

Introduction to ³¹P NMR of this compound

Phosphorus-31 NMR spectroscopy is a powerful analytical tool for the characterization of phosphorus-containing compounds.[1] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, it is a highly sensitive technique for probing the electronic environment of phosphorus atoms.[1] this compound, a common ligand in organometallic chemistry and a versatile reagent in organic synthesis, exhibits a distinct ³¹P NMR signature that is highly sensitive to its coordination state and chemical environment.

³¹P NMR Chemical Shift and Coupling Constants

The ³¹P NMR chemical shift of this compound is a key parameter for its identification and for studying its interactions. The chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.

Chemical Shift Data

The ³¹P NMR chemical shift of free this compound is consistently reported to be approximately -62 ppm .[2][3] This upfield shift is characteristic of a trivalent phosphine with electron-donating alkyl groups. The chemical shift can be influenced by the solvent and temperature, although specific data across a wide range of conditions is not extensively tabulated in the literature. Upon coordination to a metal center or reaction to form a phosphonium (B103445) salt, the ³¹P chemical shift moves significantly downfield.

| Compound/Complex | Solvent | ³¹P Chemical Shift (δ) [ppm] |

| Free this compound | Not Specified | -62 [2][3] |

| This compound (in Toluene) | Toluene | (component of a mixture)[4] |

| This compound Oxide | CDCl₃ | +36.2[2] |

| [HP(CH₃)₃]⁺ (Phosphonium ion) | Not Specified | (downfield of free phosphine) |

Note: The chemical shift of free this compound may show slight variations depending on the solvent and concentration.

Coupling Constants

The interaction between the phosphorus nucleus and the protons of the methyl groups results in spin-spin coupling, which is observed in both ¹H and ³¹P NMR spectra.

-

²J(P,H) Coupling: The two-bond coupling between the phosphorus-31 nucleus and the protons of the methyl groups is a characteristic feature. For the free this compound component in a mixture with trimethylborane (B1581522) in toluene, the ²J(P,H) has been reported as +2.5 Hz .[4] In a proton-coupled ³¹P NMR spectrum, the this compound signal appears as a decet (a multiplet of 10 lines) due to coupling with the nine equivalent protons of the three methyl groups. Conversely, in the ¹H NMR spectrum, the signal for the methyl protons appears as a doublet.[5]

| Coupling Type | Nuclei Involved | Typical Value (Hz) |

| Two-Bond | ²J(P,H) | ~2.5[4] |

Experimental Protocols for ³¹P NMR of this compound

Due to the air-sensitive and pyrophoric nature of this compound, proper handling techniques are crucial for obtaining high-quality NMR data. The following is a detailed protocol for the preparation and acquisition of a ³¹P NMR spectrum of this compound.

Sample Preparation (Under Inert Atmosphere)

-

Glassware Preparation: Ensure all glassware, including the NMR tube and cap, syringes, and any transfer cannulas, are thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator.

-

Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Solvent Preparation: Use a deuterated solvent that has been dried over an appropriate drying agent and degassed by several freeze-pump-thaw cycles. Common solvents for ³¹P NMR include benzene-d₆, toluene-d₈, THF-d₈, and chloroform-d₃.

-

Sample Transfer:

-

Neat Liquid: If acquiring a spectrum of neat this compound, carefully condense a small amount (approximately 0.5 mL) into a pre-weighed and cooled NMR tube under vacuum.

-

Solution: To prepare a solution, add approximately 0.5-0.6 mL of the desired deuterated solvent to the NMR tube via syringe or cannula. Add a few drops of this compound using a gastight syringe. The concentration should be in the range of 2-10 mg/mL.[3]

-

-

Reference Standard: An external reference of 85% H₃PO₄ in a sealed capillary can be inserted into the NMR tube, or the spectrum can be referenced externally to the known chemical shift of the solvent's residual proton signal and then calibrated for ³¹P.

-

Sealing: Securely cap the NMR tube. For long-term or variable-temperature experiments, flame-sealing the NMR tube is recommended.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the ³¹P frequency (this will depend on the magnetic field strength of the spectrometer).

-

Experiment Selection: Choose a standard one-pulse ³¹P NMR experiment. For routine characterization, a proton-decoupled experiment (³¹P{¹H}) is typically used to simplify the spectrum to a single sharp peak. To observe the P-H coupling, a proton-coupled experiment should be run.

-

Acquisition Parameters:

-

Pulse Width: Use a calibrated 90° pulse.

-

Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 5-10 seconds is generally sufficient for ³¹P nuclei in small molecules.

-

Number of Scans: Depending on the concentration, 16 to 128 scans should provide a good signal-to-noise ratio.

-

-

Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.

Visualization of Reaction Monitoring by ³¹P NMR

³¹P NMR is an excellent technique for monitoring reactions involving phosphines. The significant change in chemical shift upon reaction provides a clear indication of the reaction's progress. The following diagram illustrates the monitoring of the quaternization of this compound.

Caption: Monitoring the reaction of this compound to form a phosphonium salt using ³¹P NMR.

In this logical workflow, the reactants are mixed in an NMR tube and a series of ³¹P NMR spectra are acquired over time. The disappearance of the this compound signal at approximately -62 ppm and the appearance of a new signal in the downfield region (typically +20 to +40 ppm) corresponding to the phosphonium salt product allows for the real-time monitoring of the reaction kinetics and conversion.

Conclusion

The ³¹P NMR chemical shift of this compound is a sensitive and informative parameter for its characterization and for studying its reactivity. A thorough understanding of its spectral properties, coupled with careful experimental technique, enables researchers to effectively utilize this powerful analytical tool in a wide range of applications, from fundamental organometallic research to the development of new pharmaceuticals.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. 31P [nmr.chem.ucsb.edu]

- 3. youtube.com [youtube.com]

- 4. 1H nuclear magnetic resonance study of the exchange reaction between the complex this compound–trimethylborane and its components. Part I. This compound in excess - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. Solved 1. Below is trimethyl phosphine. What multiplicity | Chegg.com [chegg.com]

An In-depth Technical Guide to Trimethylphosphine as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine (PMe₃), a fundamental organophosphorus compound, has secured a vital role as a versatile ligand in the sphere of coordination chemistry. Its unique combination of strong σ-donating ability and modest steric bulk allows for the formation of a diverse array of stable transition metal complexes. This guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of this compound. It details the electronic and steric characteristics that govern its reactivity and explores its significant applications in catalysis, including cross-coupling reactions and hydroformylation. Furthermore, this document touches upon its relevance in the synthesis of fine chemicals and pharmaceuticals. Detailed experimental protocols for the synthesis of key PMe₃ complexes are provided, alongside tabulated quantitative data for comparative analysis.

Introduction

This compound (PMe₃) is a colorless, pyrophoric liquid with a characteristically strong, unpleasant odor.[1] Despite its challenging handling requirements, it is a widely utilized ligand in inorganic and organometallic chemistry.[2] The phosphorus atom in PMe₃ possesses a lone pair of electrons, which it readily donates to metal centers, forming stable coordination complexes.[3] This strong σ-donating character, coupled with its relatively small size, makes it an invaluable tool for stabilizing metals in various oxidation states and for tuning the catalytic activity of metal complexes.[4]

Synthesis and Properties of this compound

Synthesis

The most common laboratory-scale synthesis of this compound involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl) or methylmagnesium bromide (CH₃MgBr).[5] Another reported method utilizes the reaction of triphenyl phosphite (B83602) with methylmagnesium chloride.[2]

Experimental Protocol: Synthesis of this compound from Phosphorus Trichloride and Methylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Bromomethane (B36050) (CH₃Br)

-

Anhydrous diethyl ether

-

Phosphorus trichloride (PCl₃)

-

Anhydrous dioxane

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Phosphorus Trichloride: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of ice-cold water to hydrolyze the unreacted Grignard reagent and magnesium salts. The ether layer containing the crude this compound is separated.

-

Purification: The crude product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation under a nitrogen atmosphere to yield pure this compound. Due to its low boiling point (38-40 °C), care must be taken to avoid losses during distillation.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | P(CH₃)₃ | [2] |

| Molar Mass | 76.08 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 38-40 °C | [5] |

| Melting Point | -86 °C | [2] |

| Density | 0.738 g/mL at 20 °C | [5] |

| Tolman Cone Angle (θ) | 118° | [1][2] |

| pKa of [HPMe₃]⁺ | 8.65 | [1][2] |

| Dipole Moment | 1.19 D | [6] |

Table 1: Physicochemical Properties of this compound

Electronic and Steric Properties in Coordination Chemistry

The behavior of PMe₃ as a ligand is primarily dictated by its electronic and steric properties.

Electronic Effects

This compound is a strong σ-donor and a weak π-acceptor ligand.[3] The phosphorus atom's lone pair has significant s-character, leading to a strong σ-bond upon coordination to a metal center.[2] The electron-donating inductive effect of the three methyl groups further enhances the electron density on the phosphorus atom, making PMe₃ a more potent Lewis base compared to phosphine (B1218219) (PH₃) or arylphosphines.[3] The π-acceptor ability of PMe₃ arises from the interaction of the metal's d-orbitals with the σ* anti-bonding orbitals of the P-C bonds. Due to the high energy of these σ* orbitals, this back-donation is generally weak.[4]

Steric Effects

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a P-M distance of 2.28 Å. For this compound, the Tolman cone angle is 118°, which is considered relatively small for a tertiary phosphine.[1][2] This modest steric requirement allows for the coordination of multiple PMe₃ ligands to a single metal center, leading to the formation of homoleptic complexes such as Ni(PMe₃)₄.[5]

Coordination Chemistry of this compound

This compound forms complexes with a wide variety of transition metals across different oxidation states.[1][2]

Synthesis of this compound Complexes

The synthesis of metal-PMe₃ complexes typically involves the reaction of a metal precursor with this compound in a suitable solvent under an inert atmosphere.

Experimental Protocol: Synthesis of Tetrakis(this compound)nickel(0), Ni(PMe₃)₄

Materials:

-

Nickel(II) formate (B1220265) dihydrate (Ni(O₂CH)₂·2H₂O)

-

This compound (PMe₃)

-

Anhydrous diethyl ether

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

A suspension of nickel(II) formate dihydrate in anhydrous diethyl ether is prepared in a Schlenk flask under a nitrogen atmosphere.

-

An excess of this compound is added to the suspension with stirring.

-

The reaction mixture is stirred at room temperature. The solid nickel(II) formate will gradually react and dissolve, and the color of the solution will change.

-

The reaction is monitored until the starting material is consumed.

-

The solvent is removed under vacuum to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent like pentane (B18724) at low temperature to give yellow crystals of Ni(PMe₃)₄.[5]

Experimental Protocol: Synthesis of Tetracarbonyl(this compound)iron(0), Fe(CO)₄(PMe₃)

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

This compound (PMe₃)

-

Anhydrous solvent (e.g., hexane (B92381) or benzene)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, a solution of iron pentacarbonyl in the chosen anhydrous solvent is prepared.

-

A stoichiometric amount of this compound is added to the solution via syringe.

-

The reaction mixture is stirred at room temperature. The reaction can be monitored by IR spectroscopy by observing the changes in the ν(CO) stretching frequencies.

-

Upon completion of the reaction, the solvent is removed under vacuum to yield the product as a yellow oil or solid.[6][7]

Structural and Spectroscopic Data

The coordination of PMe₃ to a metal center can be characterized by various spectroscopic techniques and X-ray crystallography. A selection of structural and spectroscopic data for representative this compound complexes is presented in Tables 2 and 3.

| Complex | M-P Bond Length (Å) | P-M-P Bond Angle (°) | C-P-C Bond Angle (°) | Reference(s) |

| [CuI(PMe₃)]₄ | 2.193(3) - 2.201(3) | - | 102.3(4) - 103.2(4) | [8] |

| [CuCl(PMe₃)₃] | 2.263(2) - 2.285(2) | 107.9(1) - 111.9(1) | 101.3(4) - 103.7(4) | [8] |

| [{AgCl(PMe₃)₂}₂] | 2.454(2) - 2.463(2) | 118.9(1) | 103.2(4) - 104.5(4) | [8] |

| Mo(CO)₅(PMe₃) | 2.467 (calc.) | - | 99.7 (calc.) | [9] |

Table 2: Selected Structural Data for this compound Complexes

| Complex | ³¹P NMR Chemical Shift (δ, ppm) | ν(CO) (cm⁻¹) | Reference(s) |

| [CuCl(PMe₃)₃] | -46.0 | - | [8] |

| [{AgCl(PMe₃)₂}₂] | -1.7 | - | [8] |

| Fe(CO)₄(PMe₃) | +14.5 | 2054, 1978, 1942 | [7][10] |

| Mo(CO)₅(PMe₃) | -33.5 | 2071, 1945 | [9] |

Table 3: Selected Spectroscopic Data for this compound Complexes

Applications in Homogeneous Catalysis

The strong electron-donating nature and moderate steric bulk of this compound make it an effective ligand for a variety of homogeneous catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing phosphine ligands are workhorses in C-C and C-heteroatom bond formation. Electron-rich phosphines like PMe₃ can enhance the rate of oxidative addition of aryl halides to the Pd(0) center, a key step in many cross-coupling catalytic cycles. PMe₃ has been employed as a ligand in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[11]

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphine ligands are highly effective catalysts for this transformation.[12] The electronic properties of the phosphine ligand influence both the activity and the regioselectivity (linear vs. branched aldehyde) of the catalyst. The strong σ-donating character of PMe₃ can increase the electron density on the rhodium center, which can in turn affect the rates of the elementary steps in the catalytic cycle.

Role in the Synthesis of Fine Chemicals and Pharmaceuticals

While this compound itself is not a component of final drug products, its role as a ligand and reagent is significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[13] Its utility in palladium-catalyzed cross-coupling reactions is particularly relevant, as these reactions are fundamental in modern medicinal chemistry for the construction of the carbon skeletons of many drug candidates. For instance, PMe₃ can be used as a reagent in the Staudinger reaction for the conversion of azides to amines, a common transformation in pharmaceutical synthesis.[11]

Safety and Handling

This compound is a toxic and pyrophoric liquid that can ignite spontaneously in air.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. It has a strong, unpleasant odor and should be used in a well-ventilated fume hood. Personal protective equipment, including flame-resistant lab coats, safety glasses, and gloves, is mandatory when working with this compound.

Conclusion

This compound is a cornerstone ligand in coordination chemistry, offering a unique set of electronic and steric properties that have been exploited in a vast range of applications. Its strong σ-donating ability and modest size enable the synthesis of stable metal complexes and highly active catalysts. While its primary impact on drug development is indirect, through its enabling role in synthetic methodologies, the importance of PMe₃ in the broader chemical sciences is undisputed. Future research will likely continue to uncover new applications for this versatile and powerful ligand in both fundamental and applied chemistry.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nickel-catalyzed release of H2 from formic acid and a new method for the synthesis of zerovalent Ni(PMe3)4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. This compound [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound 97 594-09-2 [sigmaaldrich.com]

- 12. Hydroformylation of alkenes employing rhodium(i) complexes and a phosphine oxide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. entegris.com [entegris.com]

An In-depth Technical Guide to the Physical Properties of Trimethylphosphine (PMe3)

For Researchers, Scientists, and Drug Development Professionals

Trimethylphosphine (PMe3), a colorless and volatile liquid, is a fundamental organophosphorus compound with the chemical formula P(CH₃)₃. Its distinct pyramidal structure and electron-donating properties make it a widely utilized ligand in coordination chemistry and a valuable reagent in organic synthesis. This guide provides a comprehensive overview of the core physical properties of PMe3, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Physical Properties

The physical characteristics of this compound are well-documented across various chemical and safety data sources. A summary of these key quantitative properties is presented below for easy reference and comparison.

| Physical Property | Value | Temperature (°C) | Pressure | Citations |

| Molecular Weight | 76.08 g/mol | N/A | N/A | [1] |

| Appearance | Colorless liquid | Ambient | Atmospheric | [2][3][4] |

| Odor | Strong, unpleasant, pungent | Ambient | Atmospheric | [2][5] |

| Melting Point | -86 °C | N/A | Atmospheric | [2][3][4][6][7][8][9][10][11][12][13] |

| Boiling Point | 38-40 °C | N/A | Atmospheric | [2][4][5][6][7][8][9][10][11][13][14] |

| Density | 0.735 - 0.748 g/mL | 20 | Atmospheric | [2][3][6][7][9][15][16][17] |

| Vapor Pressure | 7.24 psi (374.3 mmHg, 49.9 kPa) | 20 | N/A | [2][5][7][9][11][12][15][16] |

| Refractive Index (n20/D) | 1.428 - 1.43 | 20 | N/A | [3][7][8][9][12][15][16] |

| Flash Point | -19 °C to -30 °C | N/A | N/A | [2][8][17][18][19] |

| Dipole Moment | 1.19 Debye | N/A | N/A | [6] |

| Acidity (pKa of conjugate acid) | 8.65 | N/A | N/A | [2] |

| Solubility Profile | |

| Solubility in Water | Low to soluble |

| Solubility in Organic Solvents | Miscible with most organic solvents, including THF and toluene |

Note: Slight variations in reported values can be attributed to different experimental conditions and purity levels.

Experimental Protocols for Property Determination

The determination of the physical properties of PMe3 requires specialized techniques due to its volatile, pyrophoric, and air-sensitive nature. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Melting Point Determination

The melting point of PMe3 is determined by cooling a sample until it solidifies and then observing the temperature at which it melts upon warming.

-

Apparatus: A low-temperature thermometer or thermocouple, a small sample tube, and a cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

-

Methodology:

-

A small amount of PMe3 is condensed into a sample tube under an inert atmosphere.

-

The tube is sealed and placed in a cooling bath to freeze the sample.

-

The bath is allowed to warm slowly, and the temperature is monitored.

-

The melting point is recorded as the temperature at which the solid completely transitions to a liquid.

-

Boiling Point Determination

The boiling point can be determined using a micro-boiling point or distillation method adapted for air-sensitive compounds.

-

Apparatus: A small distillation flask or a Thiele tube setup, a condenser, a thermometer, and a heating mantle or oil bath. The entire apparatus must be assembled to allow for an inert atmosphere.

-

Methodology (Distillation):

-

The distillation apparatus is thoroughly dried and purged with an inert gas.

-

A small volume of PMe3 is transferred to the distillation flask.

-

The liquid is gently heated.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.[20]

-

Density Measurement

The density of PMe3 can be measured using a pycnometer or an electronic density meter, with modifications for handling air-sensitive liquids.

-

Apparatus: A pycnometer of known volume, an analytical balance, and a temperature-controlled bath.

-

Methodology:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with PMe3 under an inert atmosphere and sealed.

-

The filled pycnometer is placed in a temperature-controlled bath to reach thermal equilibrium.

-

The pycnometer is removed, carefully cleaned and dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the PMe3 by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is measured using a refractometer, ensuring the sample is not exposed to air.

-

Apparatus: An Abbe refractometer with a temperature-controlled prism.

-

Methodology:

-

The refractometer prism is cleaned and calibrated.

-

A few drops of PMe3 are applied to the prism under a stream of inert gas.

-

The prism is closed, and the sample is allowed to equilibrate to the set temperature.

-

The refractive index is read from the instrument's scale.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a volatile and air-sensitive liquid like PMe3.

Caption: Workflow for PMe3 Physical Property Characterization.

This technical guide provides a foundational understanding of the key physical properties of this compound, essential for its safe handling, application in research and development, and for the prediction of its behavior in various chemical processes. The provided experimental frameworks, while general, offer a starting point for developing specific standard operating procedures for the characterization of this and other similar reactive compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. biolinscientific.com [biolinscientific.com]

- 4. Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Calorimeter - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Refractive index measurement using single fiber reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. biolinscientific.com [biolinscientific.com]

- 19. digital-library.theiet.org [digital-library.theiet.org]

- 20. vernier.com [vernier.com]

An In-depth Technical Guide to the Tolman Cone Angle of Trimethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tolman cone angle, a critical parameter in coordination chemistry and catalysis, with a specific focus on the trimethylphosphine (PMe₃) ligand. This document details the conceptual basis of the cone angle, its quantitative value for this compound, and the methodologies for its determination.

The Concept of the Tolman Cone Angle

The Tolman cone angle (θ) is a quantitative measure of the steric bulk of a ligand, first introduced by Chadwick A. Tolman.[1] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] This parameter is of paramount importance in fields such as homogeneous catalysis, where the size of a ligand can significantly influence the reactivity, selectivity, and stability of a metal complex.[2] For phosphine (B1218219) ligands, the cone angle provides a numerical value to the steric hindrance around the phosphorus atom, which in turn affects the coordination environment of the metal center.[3]

This compound: A Key Ligand

This compound is a highly basic and compact phosphine ligand widely used in coordination chemistry.[4] It forms complexes with a vast array of transition metals. Due to its relatively small size, multiple this compound ligands can coordinate to a single metal center.[4][5]

The accepted Tolman cone angle for this compound is 118° .[2][4][5] This value indicates a moderate level of steric protection provided to the metal center, influencing the accessibility of coordination sites and the kinetics of catalytic reactions.

Data Presentation: Comparative Tolman Cone Angles

To contextualize the steric profile of this compound, the following table presents its Tolman cone angle alongside those of other common phosphine ligands.

| Ligand | Formula | Tolman Cone Angle (θ) in degrees |

| Phosphine | PH₃ | 87 |

| Trimethyl phosphite | P(OCH₃)₃ | 107 |

| This compound | P(CH₃)₃ | 118 |

| Triethylphosphine | P(CH₂CH₃)₃ | 132 |

| Triphenylphosphine | P(C₆H₅)₃ | 145 |

| Tricyclohexylphosphine | P(cyclo-C₆H₁₁)₃ | 170 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |

Data sourced from multiple chemical resources.[1][2]

Methodologies for Determining the Tolman Cone Angle

The determination of the Tolman cone angle has evolved from physical models to sophisticated computational methods.

The original method developed by Tolman was based on measurements from physical, space-filling (CPK) molecular models.[2]

Methodology:

-

Model Construction: A physical model of the phosphine ligand coordinated to a nickel atom is constructed.

-

Standard Bond Length: The Ni-P bond length is fixed at an empirically determined value of 2.28 Å.[2]

-

Conformational Arrangement: The substituents on the phosphorus atom are arranged to form the smallest possible cone, representing the most sterically compact conformation.[2]

-

Measurement: A specialized protractor is used to measure the angle of the cone that encompasses the entire ligand.

This method, while foundational, is now considered less accurate due to its reliance on idealized geometries and its inability to account for the dynamic nature of molecules and the influence of the electronic environment on the ligand's conformation.[2]

Current methodologies for determining the Tolman cone angle predominantly employ computational chemistry, which offers higher accuracy and the ability to model a wide range of complexes. A common and robust approach is a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) protocol.[6][7][8]

Detailed Protocol:

-

Initial Structure Generation: A 3D model of the metal-phosphine complex is generated. For consistency with historical data and to allow for comparison, a model complex such as [Ni(CO)₃(PMe₃)] is often used.[2]

-

Conformational Search (MM):

-

Objective: To identify the lowest energy conformer(s) of the ligand.

-

Procedure: A molecular mechanics-based conformational search is performed. This can be achieved through systematic rotation of dihedral angles or by running a molecular dynamics simulation at a given temperature (e.g., 300 K) for a sufficient duration (e.g., 1 ns) to explore the conformational space.[2]

-

Software: Commonly used software includes DL_POLY, AMBER, or similar molecular mechanics packages.

-

-

Geometry Optimization (DFT):

-

Objective: To obtain an accurate, optimized geometry of the lowest energy conformer.

-

Procedure: The lowest energy structure(s) identified from the MM search are then subjected to full geometry optimization using DFT.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable.

-

Level of Theory: A suitable functional and basis set must be chosen. For example, the ωB97xD functional with a basis set like 6-31G* for the main group elements and an appropriate effective core potential for the metal has been shown to provide reliable results.[2]

-

-

Cone Angle Calculation:

-

Objective: To calculate the cone angle from the optimized geometry.

-

Procedure: From the optimized structure, the coordinates of the metal, phosphorus, and the outermost atoms of the ligand (typically hydrogens of the methyl groups for PMe₃) are used. The cone angle is then calculated as the angle of the cone, with the metal at the apex, that tangentially touches the van der Waals spheres of these outermost atoms. Specialized software or custom scripts are often used for this final calculation.

-

Mandatory Visualizations

Caption: Conceptual diagram of the Tolman cone angle (θ).

Caption: Workflow for the computational determination of the Tolman cone angle.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Latent Steric Parameters [people.bath.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Trimethylphosphine with Strong Acids and Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (P(CH₃)₃, PMe₃), a tertiary phosphine (B1218219), is a versatile and widely utilized ligand in coordination chemistry and organometallic catalysis. Its reactivity is fundamentally governed by the lone pair of electrons on the phosphorus atom, which imparts both nucleophilic and basic characteristics. Understanding its interactions with strong acids and bases is crucial for its appropriate application in synthesis and catalysis, particularly in contexts where pH and proton transfer play a critical role. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with strong acids and bases, including relevant quantitative data, representative experimental protocols, and visualizations of the underlying chemical transformations.

Core Reactivity Principles

The phosphorus atom in this compound is sp³ hybridized, with the lone pair of electrons residing in one of the hybrid orbitals. This lone pair is readily available for donation to electrophiles, including the proton (H⁺) of strong acids. The electron-donating nature of the three methyl groups enhances the electron density on the phosphorus atom, making this compound a stronger base than phosphine (PH₃) itself.

Reaction with Strong Acids

With strong acids, this compound acts as a Brønsted-Lowry base, accepting a proton to form a stable trimethylphosphonium salt. This reaction is a classic acid-base neutralization.

General Reaction: P(CH₃)₃ + HX → [HP(CH₃)₃]⁺X⁻ (where HX is a strong acid such as HCl, HBr, HI, etc.)

The formation of the phosphonium (B103445) salt is typically a rapid and exothermic process. The resulting salt is an ionic compound, often crystalline, and is generally soluble in polar solvents.

Reaction with Strong Bases

While this compound is basic, the protons on its methyl groups are weakly acidic. However, in the presence of a sufficiently strong base, such as an organolithium reagent, a proton can be abstracted from one of the methyl groups to form a phosphine ylide (a phosphorus ylide or phosphorane). This reaction highlights the amphoteric nature of the C-H bonds adjacent to the phosphorus atom.

General Reaction: P(CH₃)₃ + B⁻ → [P(CH₃)₂CH₂]⁻ + BH (where B⁻ is a strong base, e.g., n-butyllithium)

The resulting methanide (B1207047) is a potent nucleophile and can be utilized in various subsequent synthetic transformations.

Quantitative Data

A key parameter for quantifying the basicity of this compound is its pKa value, which refers to the acidity of its conjugate acid, the trimethylphosphonium ion ([HP(CH₃)₃]⁺).

| Parameter | Value | Reference |

| pKa of [HP(CH₃)₃]⁺ | 8.65 | [1] |

This pKa value indicates that this compound is a moderately strong base, capable of being protonated by acids with a pKa lower than 8.65.

While specific kinetic and thermodynamic data for the acid-base reactions of this compound in solution are not extensively reported in the literature, techniques such as Isothermal Titration Calorimetry (ITC) and Stopped-Flow Spectroscopy could be employed to determine these parameters.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event (in this case, protonation). It can be used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the reaction between this compound and a strong acid. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the protonation reaction.

-

Stopped-Flow Spectroscopy: This method is suitable for studying the kinetics of fast reactions in solution. By rapidly mixing solutions of this compound and a strong acid, the change in absorbance or fluorescence over a very short timescale (milliseconds) can be monitored. This data allows for the determination of the rate constant of the protonation reaction.

Experimental Protocols

The following are representative protocols for the reaction of this compound with a strong acid and a strong base. These are intended as illustrative examples and should be adapted and optimized based on specific experimental requirements and safety considerations. Caution: this compound is a toxic and pyrophoric liquid and must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment. Organolithium reagents are also highly reactive and pyrophoric.

Protocol 1: Synthesis of Trimethylphosphonium Chloride

Objective: To synthesize and isolate the trimethylphosphonium chloride salt from the reaction of this compound with hydrochloric acid.

Materials:

-

This compound (PMe₃)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid solution in diethyl ether (e.g., 2.0 M)

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Cannula or syringe for liquid transfers

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere, dissolve a known amount of this compound in anhydrous diethyl ether in a Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution in diethyl ether to the stirred this compound solution via cannula or syringe.

-

A white precipitate of trimethylphosphonium chloride will form immediately.

-

Continue stirring the mixture at 0 °C for 30 minutes to ensure complete reaction.

-

Isolate the white solid by filtration under inert atmosphere, for example, using a Schlenk filter.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting trimethylphosphonium chloride under vacuum.

-

Characterize the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and elemental analysis. In the ¹H NMR spectrum, a doublet corresponding to the P-H proton will be observed with a large coupling constant (¹JP-H). The methyl protons will also appear as a doublet due to coupling with the phosphorus atom.

Protocol 2: Deprotonation of this compound with n-Butyllithium

Objective: To generate the (dimethylphosphino)methyllithium reagent by deprotonating this compound with n-butyllithium.

Materials:

-

This compound (PMe₃)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Syringes for liquid transfers

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Under an inert atmosphere, dissolve a known amount of this compound in anhydrous THF or diethyl ether in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of the n-butyllithium solution to the stirred this compound solution via syringe.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

-

The resulting solution of (dimethylphosphino)methyllithium can be used in situ for subsequent reactions with electrophiles.

-

Characterization of the lithiated species can be performed by low-temperature NMR spectroscopy (¹H, ¹³C, ³¹P, ⁷Li). The ¹H and ¹³C NMR spectra will show a shift in the signals corresponding to the deprotonated methyl group. ³¹P NMR will also show a characteristic shift upon deprotonation.

Mandatory Visualizations

Caption: Reaction of this compound with a Strong Acid.

Caption: Reaction of this compound with a Strong Base.

Caption: Experimental Workflow for Protonation.

Conclusion

References

An In-depth Technical Guide to the Basicity and pKa of the Trimethylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of the trimethylphosphine (PMe₃) ligand, a crucial parameter in its coordination chemistry and catalytic applications. This document outlines the fundamental properties, experimental and computational methodologies for pKa determination, and the role of basicity in catalytic processes.

Core Concepts: Basicity and pKa of this compound

This compound is a tertiary phosphine (B1218219) that acts as a Lewis base, readily donating its lone pair of electrons. Its basicity is a measure of its ability to accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid, the trimethylphosphonium ion ([HPMe₃]⁺). A higher pKa value indicates a stronger base.

The protonation equilibrium of this compound in an aqueous solution can be represented as follows:

P(CH₃)₃ + H₂O ⇌ [HP(CH₃)₃]⁺ + OH⁻

The pKa value for the conjugate acid of this compound, [HP(CH₃)₃]⁺, is widely reported to be 8.65 .[1][2] This value places it as a moderately strong base, capable of reacting with strong acids to form stable phosphonium (B103445) salts.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the basicity of this compound.

| Parameter | Value | Reference(s) |

| pKa of [HP(CH₃)₃]⁺ | 8.65 | [1][2] |

| Tolman Cone Angle | 118° | [1][2] |

| Dipole Moment | 1.19 D | [2] |

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound requires careful consideration of its volatile and air-sensitive nature. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[3][4]

Methodology:

-

Apparatus Setup:

-

A jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

-

A calibrated pH electrode and reference electrode, or a combination pH electrode.

-

A burette for the addition of the titrant.

-

A magnetic stirrer and stir bar.

-

An inert gas inlet and outlet to maintain an oxygen-free environment.

-

-

Solution Preparation (under inert atmosphere):

-

Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deoxygenated water or a suitable solvent mixture. To ensure complete protonation at the start of the titration, the solution should be acidified with a strong acid (e.g., HCl) to a pH of approximately 2.

-

Titrant Solution: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte (e.g., 0.1 M KCl).

-

-

Titration Procedure:

-

Place the analyte solution in the titration vessel and begin stirring.

-

Purge the solution with an inert gas for at least 30 minutes prior to and during the titration.

-

Immerse the pH electrode in the solution.

-

Add the titrant in small increments, allowing the pH reading to stabilize after each addition.

-

Record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of nuclei sensitive to the protonation state of the phosphine.[5][6]

Methodology:

-

Sample Preparation (under inert atmosphere):

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 7 to 10).

-

In a glovebox, dissolve a small amount of this compound in each buffer solution.

-

Transfer each solution to a separate NMR tube and seal it to prevent air exposure.

-

-

NMR Data Acquisition:

-

Acquire ³¹P NMR spectra for each sample. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.

-

Alternatively, ¹H NMR can be used to monitor the chemical shift of the methyl protons.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ) versus the pH of the solution.

-

The data should fit a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the trimethylphosphonium ion.

-

Computational Protocol for pKa Calculation

Computational chemistry provides a powerful tool for predicting the pKa of molecules. Density Functional Theory (DFT) combined with a solvation model is a common approach.[7][8]

Methodology:

-

Software and Model Selection:

-

Quantum Chemistry Software: Gaussian, Spartan, or other similar packages.

-

DFT Functional: A hybrid functional such as M06-2X has shown good accuracy for pKa predictions.[7]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set such as aug-cc-pVTZ is recommended.

-

Solvation Model: An implicit solvation model like the SMD (Solvation Model based on Density) is crucial to account for the solvent effects.[7][8] For higher accuracy, a few explicit solvent molecules (e.g., water) can be included in the calculation in a hybrid QM/MM approach.[8]

-

-

Computational Workflow:

-

Geometry Optimization: Perform geometry optimizations for both this compound (the base) and the trimethylphosphonium ion (the conjugate acid) in the chosen solvent model.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the Gibbs free energies (G) and to confirm that the structures are true minima (no imaginary frequencies).

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) using the following equation:

pKa = ΔG_sol / (2.303 * RT)

where ΔG_sol = G_sol(PMe₃) + G_sol(H⁺) - G_sol([HPMe₃]⁺)

-

G_sol(PMe₃) and G_sol([HPMe₃]⁺) are the calculated Gibbs free energies in solution.

-

G_sol(H⁺) is the solvation free energy of the proton, which is a well-established value for a given solvent (e.g., approximately -264.0 kcal/mol in water).

-

R is the gas constant, and T is the temperature in Kelvin.

-

-

Role of Basicity in Catalysis and Reaction Mechanisms

The basicity of this compound is a key factor in its role as a nucleophilic catalyst in a variety of organic reactions.[9][10] The initial step in many of these catalytic cycles involves the nucleophilic attack of the phosphine's lone pair on an electrophilic center, a process that is directly related to its Lewis basicity.

Nucleophilic Catalysis